

sample collection and preparation for L-Mannitol-1-13C analysis

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Compound of Interest		
Compound Name:	L-Mannitol-1-13C	
Cat. No.:	B15142298	Get Quote

Application Notes and Protocols for L-Mannitol- 1-13C Analysis

For Researchers, Scientists, and Drug Development Professionals Introduction

L-Mannitol-1-13C is a stable, non-radioactive isotope-labeled sugar alcohol utilized as a probe for in vivo assessment of intestinal permeability. Altered intestinal permeability, often referred to as "leaky gut," is implicated in the pathophysiology of various gastrointestinal and systemic diseases. The measurement of urinary excretion of orally administered **L-Mannitol-1-13C** provides a reliable and sensitive method to evaluate the integrity of the intestinal barrier.

The use of 13C-labeled mannitol offers a significant advantage over unlabeled mannitol by minimizing interference from endogenous and dietary sources of mannitol, which can confound test results. This stable isotope can be distinguished from its unlabeled counterpart by mass spectrometry, leading to a lower baseline and a more accurate assessment of intestinal permeability.

These application notes provide detailed protocols for sample collection and preparation of urine, plasma, and tissue for the analysis of **L-Mannitol-1-13C**, primarily by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS).



Quantitative Data Summary

The following tables summarize key quantitative parameters for the analysis of **L-Mannitol-1-13C**, compiled from various studies. These values can serve as a reference for method development and validation.

Table 1: HPLC-MS/MS Method Parameters for L-Mannitol-1-13C in Urine

Parameter	Value	Reference
Limit of Detection (LOD)	0.021 pg/mL	
Limit of Quantification (LOQ)	0.029 pg/mL (CV 14%)	
Routine LOQ	0.3 pg/mL	
Calibration Curve Range	0 - 500 μg/mL	
Internal Standard	13C(6) Mannitol	
MS/MS Transition (13C1 Mannitol)	182.05 -> 89	
MS/MS Transition (Internal Standard)	186.9 -> 60.9	

Table 2: Urinary Excretion of L-Mannitol-1-13C in Healthy Volunteers

Time Interval	Mean Cumulative Excretion (% of ingested dose)	Reference
0-2 hours	~15%	
2-8 hours	~10%	-
8-24 hours	~6%	_
Total (24 hours)	~31%	-



Experimental Protocols

Protocol 1: Urine Sample Collection and Preparation for Intestinal Permeability Test

This protocol describes the collection and preparation of urine samples following the oral administration of **L-Mannitol-1-13C** for the assessment of intestinal permeability.

1.1. Participant Preparation:

- Fasting: The participant should fast for a minimum of 8 hours overnight prior to the test.
 Water is permitted.
- Dietary Restrictions: For 48 hours prior to and during the test, the participant should avoid foods and products containing mannitol and other sugar alcohols (e.g., sorbitol, xylitol). This includes certain fruits, chewing gum, and some processed foods.
- Medication Restrictions: For 72 hours prior to the test, the participant should discontinue aspirin, non-steroidal anti-inflammatory drugs (NSAIDs), laxatives, and antacids containing aluminum or magnesium hydroxide, unless otherwise directed by a physician.

1.2. Test Administration and Urine Collection:

- Baseline Urine Collection: Upon waking, the participant should completely empty their bladder. This urine is discarded.
- Sugar Solution Ingestion: The participant should ingest a solution containing a predetermined dose of L-Mannitol-1-13C (e.g., 100 mg) dissolved in water (e.g., 250 mL). This solution is often co-administered with a larger, less permeable sugar like lactulose for calculating a permeability ratio.
- Timed Urine Collection: All urine produced for the next 5-6 hours should be collected in a single container. For more detailed analysis of small intestinal versus colonic permeability, timed collections of 0-2 hours, 2-8 hours, and 8-24 hours can be performed.
- Post-Ingestion Fasting: The participant should not consume any food for the duration of the urine collection period (typically the first 5-6 hours). Water intake is encouraged to ensure



adequate urine output.

- Sample Handling: The total volume of the collected urine should be measured and recorded.
 A preservative such as chlorhexidine may be added to the collection container. The collected urine should be mixed well, and aliquots (e.g., 10 mL) should be transferred to labeled tubes and stored at -80°C until analysis.
- 1.3. Urine Sample Preparation for HPLC-MS/MS Analysis:
- Thaw frozen urine samples at room temperature.
- Vortex the samples for 10 seconds to ensure homogeneity.
- Centrifuge the samples at 13,000 x g for 10 minutes to pellet any particulate matter.
- In a clean microcentrifuge tube, combine 25 μL of the urine supernatant with 250 μL of an internal standard solution (e.g., 13C(6) mannitol in a suitable solvent like 5% methanol/water). This results in an 11x dilution.
- Vortex the mixture for 5 seconds.
- Transfer the final solution to an autosampler vial for HPLC-MS/MS analysis.

Protocol 2: Plasma Sample Collection and Preparation

While urine is the primary matrix for intestinal permeability testing with mannitol, plasma analysis can provide insights into the pharmacokinetics of **L-Mannitol-1-13C**. This protocol is based on general methods for small molecule extraction from plasma.

2.1. Plasma Collection:

- Collect whole blood into tubes containing an anticoagulant (e.g., EDTA).
- Centrifuge the blood at 1,500 x g for 15 minutes at 4°C to separate the plasma.
- Carefully aspirate the plasma supernatant without disturbing the buffy coat.
- Store plasma aliquots at -80°C until analysis.



2.2. Plasma Sample Preparation (Protein Precipitation):

- Thaw frozen plasma samples on ice.
- In a microcentrifuge tube, add 3 volumes of ice-cold organic solvent (e.g., methanol or acetonitrile) to 1 volume of plasma (e.g., 300 μL of solvent to 100 μL of plasma). The solvent should contain the internal standard at the desired final concentration.
- Vortex the mixture vigorously for 30 seconds to precipitate proteins.
- Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
- Centrifuge the samples at 16,000 x g for 15 minutes at 4°C.
- Carefully transfer the supernatant to a new tube, avoiding the protein pellet.
- Evaporate the supernatant to dryness under a stream of nitrogen or using a vacuum concentrator.
- Reconstitute the dried extract in a suitable volume (e.g., 100 μ L) of the initial mobile phase for LC-MS analysis.
- Vortex and centrifuge the reconstituted sample to remove any remaining particulates.
- Transfer the final solution to an autosampler vial for analysis.

Protocol 3: Tissue Sample Collection and Preparation

This protocol provides a general method for the extraction of small molecules like **L-Mannitol-1-13C** from tissue samples for metabolomic analysis.

3.1. Tissue Collection:

- Excise the tissue of interest as quickly as possible.
- Immediately snap-freeze the tissue in liquid nitrogen to quench all metabolic activity.
- Store the frozen tissue at -80°C until preparation.

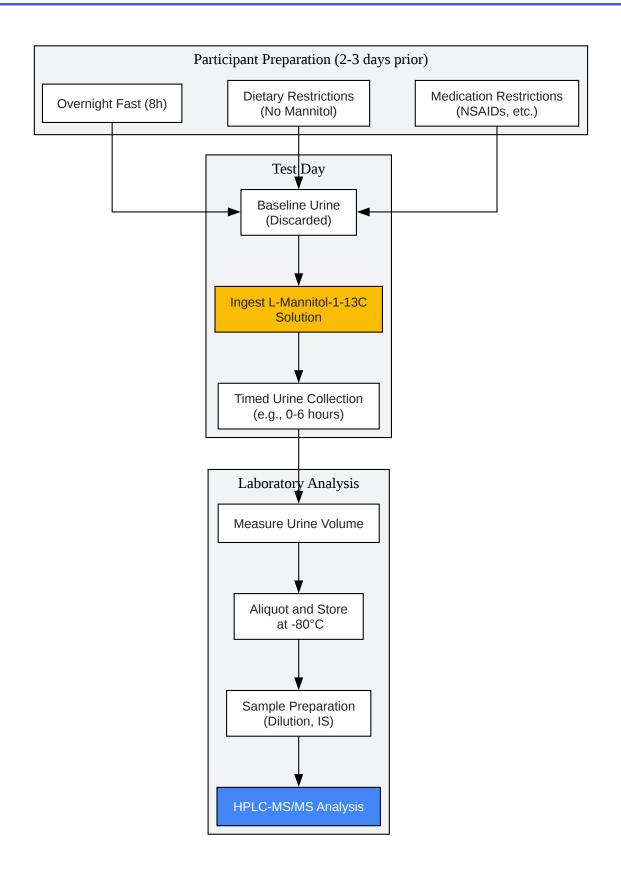


3.2. Tissue Sample Preparation (Metabolite Extraction):

- Weigh the frozen tissue (~50-100 mg).
- In a pre-chilled 2 mL bead-beating tube, add the frozen tissue and an appropriate volume of ice-cold 80% methanol (e.g., 400 μL). The methanol should contain the internal standard.
- Homogenize the tissue using a bead beater for 30 seconds.
- Centrifuge the homogenate at a low speed (e.g., 100 x g) for 5 minutes at 4°C.
- Transfer the supernatant to a new tube and keep it on ice.
- Repeat the extraction of the pellet with another volume of 80% methanol to ensure complete recovery.
- Combine the supernatants.
- For a biphasic extraction to remove lipids, add water and chloroform to achieve a final methanol:chloroform:water ratio of 2:2:1.
- Vortex the mixture thoroughly and centrifuge at 16,000 x g for 15 minutes at 4°C to separate the phases.
- Carefully collect the upper aqueous phase, which contains the polar metabolites including L-Mannitol-1-13C.
- Evaporate the aqueous phase to dryness using a vacuum concentrator without heat.
- Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS analysis.
- Transfer the final solution to an autosampler vial for analysis.

Visualizations

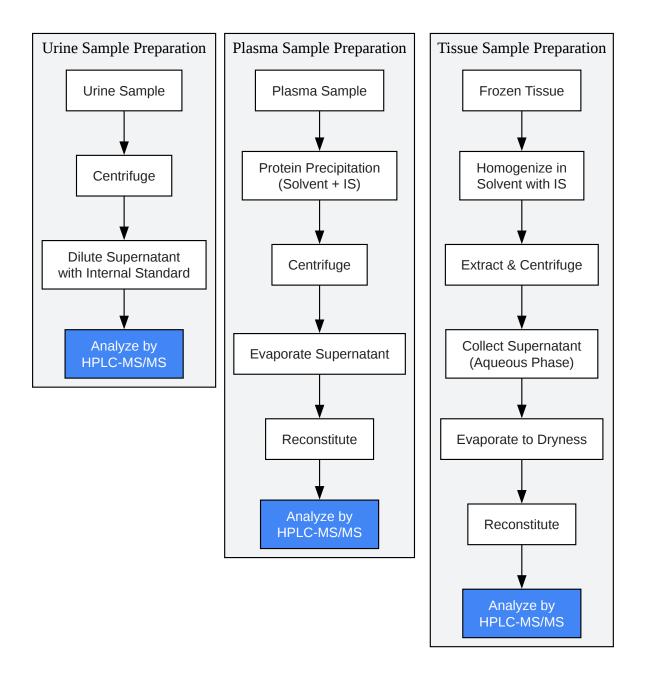




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Caption: Experimental workflow for an intestinal permeability test using L-Mannitol-1-13C.





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Caption: General sample preparation workflows for **L-Mannitol-1-13C** analysis in different biological matrices.



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